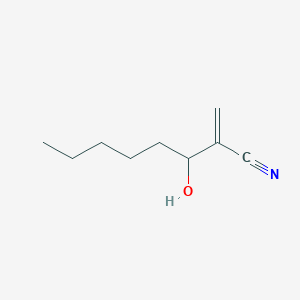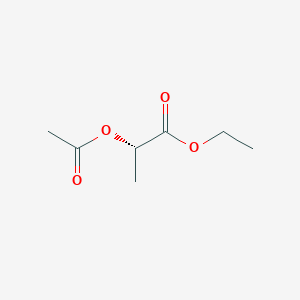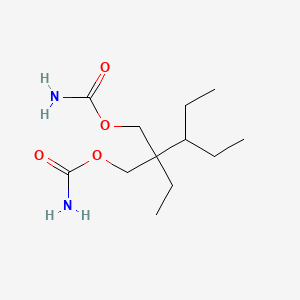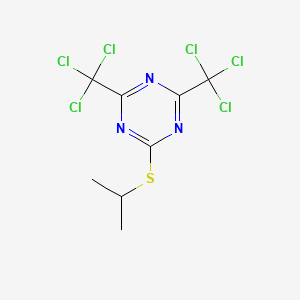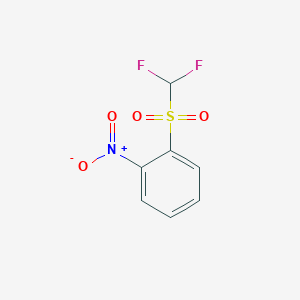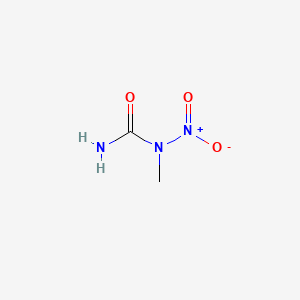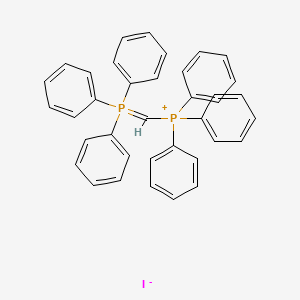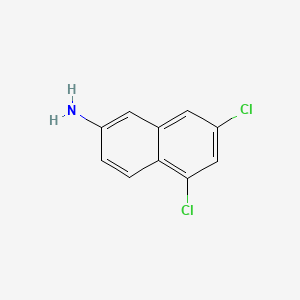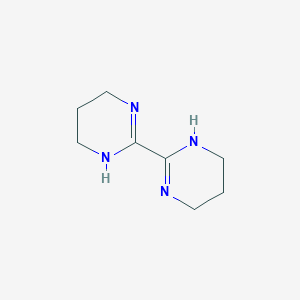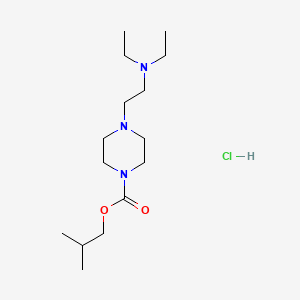
1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, isobutyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, isobutyl ester, hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. The compound’s structure includes a piperazine ring, a carboxylic acid group, and an isobutyl ester, making it a versatile molecule for chemical modifications.
Méthodes De Préparation
The synthesis of 1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, isobutyl ester, hydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with diethyl carbonate under controlled conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced by reacting the piperazine ring with chloroacetic acid in the presence of a base such as sodium hydroxide.
Esterification: The carboxylic acid group is then esterified with isobutyl alcohol using a catalyst like sulfuric acid to form the isobutyl ester.
Formation of the Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, isobutyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other functional groups such as amides or ethers using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Applications De Recherche Scientifique
1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, isobutyl ester, hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including antihistamines, antipsychotics, and antidepressants.
Biological Research: The compound is used in studies related to neurotransmitter systems and receptor binding assays.
Chemical Research: It serves as a building block for the synthesis of complex organic molecules and is used in the development of new synthetic methodologies.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, isobutyl ester, hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound can modulate the activity of these targets by binding to them and altering their function. The pathways involved may include signal transduction cascades, receptor activation or inhibition, and changes in cellular metabolism.
Comparaison Avec Des Composés Similaires
1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, isobutyl ester, hydrochloride can be compared with other piperazine derivatives, such as:
1-Piperazinecarboxylic acid, ethyl ester: This compound has a similar piperazine ring structure but differs in the ester group, which is ethyl instead of isobutyl.
1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester: This compound has a different substituent on the piperazine ring, which affects its chemical properties and applications.
The uniqueness of this compound lies in its specific ester group and the presence of the diethylaminoethyl substituent, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
24269-49-6 |
|---|---|
Formule moléculaire |
C15H32ClN3O2 |
Poids moléculaire |
321.89 g/mol |
Nom IUPAC |
2-methylpropyl 4-[2-(diethylamino)ethyl]piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H31N3O2.ClH/c1-5-16(6-2)7-8-17-9-11-18(12-10-17)15(19)20-13-14(3)4;/h14H,5-13H2,1-4H3;1H |
Clé InChI |
QVWXARKISHNFIH-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCN1CCN(CC1)C(=O)OCC(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


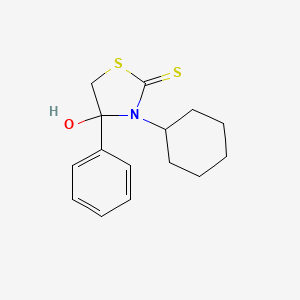
![1-Chloro-4-[(Z)-phenyl-ONN-azoxy]benzene](/img/structure/B14702073.png)

